molecular formula C7H10O7 B8120680 2,3-O-Carbonyl-A-D-mannopyranose

2,3-O-Carbonyl-A-D-mannopyranose

Cat. No.: B8120680
M. Wt: 206.15 g/mol
InChI Key: DUPSKQDMZPNHOX-PQMKYFCFSA-N
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Description

2,3-O-Carbonyl-A-D-mannopyranose is a modified sugar derived from D-mannose. It is a cyclic carbonate ester of mannose, characterized by the presence of a carbonyl group at the 2,3-position of the mannopyranose ring. This compound is widely used in various scientific fields due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-O-Carbonyl-A-D-mannopyranose can be synthesized from D-mannose through a series of chemical reactionsOne common method involves the use of phosgene or triphosgene as the carbonylating agent under basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,3-O-Carbonyl-A-D-mannopyranose undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2,3-O-Carbonyl-A-D-mannopyranose has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of oligosaccharides and polysaccharides.

    Biology: The compound is employed in the study of carbohydrate-protein interactions and glycosylation processes.

    Medicine: It plays a role in the development of drugs targeting diseases such as diabetes, cancer, and cardiovascular disorders.

    Industry: The compound is utilized in the production of various biochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3-O-Carbonyl-A-D-mannopyranose involves its interaction with specific molecular targets and pathways. The carbonyl group at the 2,3-position allows the compound to participate in various biochemical reactions, influencing processes such as glycosylation and protein modification. These interactions can modulate cellular functions and contribute to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-O-Carbonyl-A-D-mannopyranose is unique due to its specific carbonylation at the 2,3-position, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for applications requiring precise modifications of carbohydrate structures .

Properties

IUPAC Name

(3aS,4S,6R,7R,7aS)-4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O7/c8-1-2-3(9)4-5(6(10)12-2)14-7(11)13-4/h2-6,8-10H,1H2/t2-,3-,4+,5+,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPSKQDMZPNHOX-PQMKYFCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C2C(C(O1)O)OC(=O)O2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]2[C@@H]([C@H](O1)O)OC(=O)O2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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